molecular formula C17H19ClN2O2S B503090 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine CAS No. 681844-42-8

1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B503090
CAS No.: 681844-42-8
M. Wt: 350.9g/mol
InChI Key: ZZIGUFHKPXZFQW-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a phenylsulfonyl group

Preparation Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nucleophilic Substitution: The reaction begins with the nucleophilic substitution of 3-chloro-4-methylphenylamine with piperazine, forming an intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using phenylsulfonyl chloride under basic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chloro-4-methylphenyl)-4-(phenylsulfonyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(4-Methylphenyl)-4-(phenylsulfonyl)piperazine: Similar structure but lacks the chloro substituent, which may affect its reactivity and biological activity.

    1-(3-Chlorophenyl)-4-(phenylsulfonyl)piperazine: Lacks the methyl group, potentially altering its chemical properties and applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-14-7-8-15(13-17(14)18)19-9-11-20(12-10-19)23(21,22)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIGUFHKPXZFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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